molecular formula C17H13NO2 B13149180 (9H-Fluoren-9-yl)methyl ethynylcarbamate CAS No. 827022-22-0

(9H-Fluoren-9-yl)methyl ethynylcarbamate

Cat. No.: B13149180
CAS No.: 827022-22-0
M. Wt: 263.29 g/mol
InChI Key: QCDMKICOAGWVLK-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl ethynylcarbamate is a specialized chemical reagent designed for research applications, particularly as a potential building block in organic and medicinal chemistry. Compounds featuring the (9H-fluoren-9-yl)methyloxycarbonyl (Fmoc) group are extensively used as protective groups for amines in the solid-phase synthesis of peptides and other biomimetic oligomers . The ethynyl (acetylene) group on the carbamate nitrogen presents a unique handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the reagent a valuable synthon for introducing the Fmoc-protected amine functionality into more complex molecular architectures, which is a critical step in developing fluorescent probes , foldamers, and other pharmacologically active compounds. The mechanism of action for this class of compounds relies on the stability of the carbamate group under basic conditions and its facile removal under mild basic conditions, such as with piperidine, which is characteristic of the Fmoc protecting group strategy . Researchers can utilize this compound to synthesize custom monomers or to incorporate a protected amino group into a molecular scaffold, which can be later deprotected for further elaboration. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827022-22-0

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-ethynylcarbamate

InChI

InChI=1S/C17H13NO2/c1-2-18-17(19)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10,16H,11H2,(H,18,19)

InChI Key

QCDMKICOAGWVLK-UHFFFAOYSA-N

Canonical SMILES

C#CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies and Route Design for 9h Fluoren 9 Yl Methyl Ethynylcarbamate

Retrosynthetic Analysis of the (9H-Fluoren-9-yl)methyl Ethynylcarbamate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carbamate (B1207046) linkage, which is the most synthetically accessible bond to form. This leads to two key synthons: a (9H-Fluoren-9-yl)methyl cation equivalent and an ethynylcarbamate anion equivalent.

These synthons can be traced back to more stable, real-world reagents. The (9H-Fluoren-9-yl)methyl cation equivalent is typically derived from (9H-Fluoren-9-yl)methanol or its activated derivatives. The ethynylcarbamate anion equivalent presents a greater challenge due to the instability of ethynamine (B15468757). A more practical approach involves using a precursor that can be converted to the ethynyl (B1212043) amine or an equivalent nucleophile.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond of the carbamate): This disconnection points to (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl) and ethynamine. However, the high reactivity and instability of ethynamine make this a less favorable direct approach.

Alternative Disconnection 1: A more viable route involves the reaction of (9H-Fluoren-9-yl)methanol with ethynyl isocyanate. The stability of ethynyl isocyanate is a significant consideration in this pathway.

Disconnection 2 (Functional Group Interconversion): A protected form of aminoacetylene could be used, followed by a deprotection step after the carbamate formation.

This analysis suggests that the synthesis will likely revolve around the formation of the carbamate bond using a stable and accessible fluorenyl precursor and a suitable source for the ethynyl-amine moiety.

Precursor Chemistry and Starting Material Selection for Ethynylcarbamate Formation

The selection of appropriate starting materials is critical for a successful synthesis. The key precursors for this compound are derived from the retrosynthetic analysis.

Fluorenyl Precursors:

(9H-Fluoren-9-yl)methanol: This is a primary precursor, which can be synthesized from fluorene (B118485) and formaldehyde. google.comgoogle.com The reaction typically involves the deprotonation of fluorene at the 9-position using a strong base like sodium ethoxide, followed by reaction with an electrophile such as ethyl formate (B1220265) to yield 9-fluorenylformaldehyde, which is then reduced to the corresponding alcohol. google.com

(9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl): This is a highly versatile and common reagent in peptide synthesis for the introduction of the Fmoc protecting group. It is typically prepared by the reaction of (9H-fluoren-9-yl)methanol with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com Its high reactivity makes it an excellent electrophile for carbamate formation.

Ethynyl Precursors:

Ethynamine (Aminoacetylene): While the most direct nucleophile, ethynamine is a highly reactive and potentially unstable gas, making it difficult to handle in standard laboratory settings.

Ethynyl Isocyanate: This is another potential precursor, which would react with (9H-Fluoren-9-yl)methanol to form the carbamate. However, isocyanates can be prone to polymerization and require careful handling. google.comnih.gov

Protected Aminoacetylene Derivatives: A more practical approach involves using a protected form of aminoacetylene, such as a silyl-protected or Boc-protected derivative. This would allow for the stable handling of the ethynyl-amine moiety during the carbamate formation, followed by a subsequent deprotection step.

The choice of precursors will ultimately depend on factors such as commercial availability, stability, and ease of handling.

Direct Synthetic Approaches to this compound

Based on the precursor chemistry, several direct synthetic approaches can be envisioned.

The formation of the carbamate linkage is the central transformation in the synthesis of the target molecule. Several established methods for carbamate synthesis can be adapted for this purpose.

From (9H-Fluoren-9-yl)methyl chloroformate (Fmoc-Cl): This is arguably the most straightforward approach. Fmoc-Cl can react with a suitable nitrogen nucleophile containing the ethynyl group. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl byproduct.

Reaction Scheme: Fmoc-Cl + H₂N-C≡CH → this compound + HCl

From (9H-Fluoren-9-yl)methanol: (9H-Fluoren-9-yl)methanol can be reacted with an activated carbamoylating agent. One possibility is the use of ethynyl isocyanate. mdpi.com This reaction may be catalyzed by a Lewis acid or a tertiary amine.

Reaction Scheme: (9H-Fluoren-9-yl)methanol + O=C=N-C≡CH → this compound

The introduction of the terminal alkyne can be achieved either by using a pre-functionalized building block or by a post-carbamate formation modification.

Using Ethynamine or its Equivalents: As discussed, the direct use of ethynamine is challenging. A more feasible approach would be to use a protected version, such as N-(tert-butoxycarbonyl)ethynamine. After the reaction with Fmoc-Cl, the Boc group can be removed under acidic conditions to yield the final product.

Curtius Rearrangement: An alternative strategy could involve the Curtius rearrangement of an appropriate acyl azide (B81097) to generate the ethynyl isocyanate in situ. This would then react with (9H-Fluoren-9-yl)methanol.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary. Key parameters to consider include:

ParameterConsiderations
Solvent The choice of solvent can significantly impact reaction rates and solubility of reactants. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for carbamate formation reactions.
Temperature Reactions involving highly reactive species like Fmoc-Cl are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Base When using Fmoc-Cl, a stoichiometric amount of a non-nucleophilic base is required to scavenge the generated HCl. The choice of base can influence the reaction outcome.
Reaction Time The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-reaction or degradation of the product.
Purification The final product will likely require purification to remove unreacted starting materials and byproducts. Column chromatography on silica (B1680970) gel is a common method for the purification of such organic compounds.

By systematically varying these parameters, a robust and efficient protocol for the synthesis of this compound can be developed.

Consideration of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign. When developing a synthetic route for this compound, several green chemistry principles can be considered:

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. Reactions like additions are generally more atom-economical than substitutions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether instead of chlorinated solvents could be a consideration.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. While the primary proposed routes involve stoichiometric reagents, exploring catalytic methods for carbamate formation could be a future direction.

Waste Prevention: The synthetic route should be designed to minimize the generation of waste. This includes optimizing reactions to achieve high yields and selectivity, thereby reducing the need for extensive purification.

By integrating these principles into the synthetic design, the environmental impact of producing this compound can be significantly reduced.

Reactivity and Reaction Mechanisms of 9h Fluoren 9 Yl Methyl Ethynylcarbamate

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is characterized by its electron-rich triple bond and the presence of a weakly acidic acetylenic proton, rendering it susceptible to a variety of addition and coupling reactions.

Alkyne Metathesis and Related Transformations

Alkyne metathesis is a powerful carbon-carbon triple bond forming reaction that involves the redistribution of alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. While specific examples involving (9H-Fluoren-9-yl)methyl ethynylcarbamate are not extensively documented, terminal alkynes, in general, can participate in cross-metathesis with internal alkynes. For a terminal alkyne like this compound, this would likely lead to the formation of a new internal alkyne and ethylene. The reaction proceeds through a metallacyclobutadiene intermediate. The efficiency of such reactions can be influenced by the choice of catalyst and reaction conditions.

TransformationCatalyst TypePotential Product
Cross-MetathesisMolybdenum or Tungsten AlkylidyneDisubstituted Alkyne
HomodimerizationMolybdenum or Tungsten AlkylidyneSymmetrical Diyne

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective "click" reaction unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The mechanism involves the formation of a copper acetylide intermediate that reacts with the azide (B81097).

ReactionCatalystReagentProduct
CuAACCopper(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)Organic Azide (R-N₃)1,4-disubstituted 1,2,3-triazole

Cross-Coupling Reactions (e.g., Sonogashira Coupling, Heck Coupling)

Sonogashira Coupling: The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions. unacademy.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. unacademy.comnih.gov The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. libretexts.org

Heck Coupling: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations exist for the coupling with terminal alkynes. wikipedia.orgmasterorganicchemistry.com The reaction is catalyzed by a palladium complex and typically requires a base. wikipedia.org For a terminal alkyne like this compound, a Heck-type reaction could lead to the formation of a substituted alkene. The regioselectivity and stereoselectivity of the addition would be dependent on the specific catalyst system and reaction conditions employed. masterorganicchemistry.com

Coupling ReactionCatalyst SystemCoupling PartnerProduct Type
Sonogashira CouplingPalladium complex and Copper(I) saltAryl/Vinyl HalideAryl/Vinyl-substituted Alkyne
Heck CouplingPalladium complexUnsaturated Halide/TriflateSubstituted Alkene

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: In the presence of a strong base, the terminal alkyne can be deprotonated to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. Additionally, under appropriate conditions, nucleophiles can add across the triple bond, particularly if the alkyne is activated by an electron-withdrawing group.

Electrophilic Addition: The alkyne can also undergo electrophilic addition reactions. libretexts.orgwikipedia.orgbyjus.com For example, the addition of hydrogen halides (HX) would proceed via a vinyl cation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). libretexts.orgyoutube.com Halogenation (addition of X₂) would lead to the formation of a dihaloalkene and subsequently a tetrahaloalkane. Hydration, typically catalyzed by mercury salts in the presence of acid, would yield a methyl ketone via an enol intermediate.

Addition TypeReagentIntermediateProduct
NucleophilicStrong Base/ElectrophileAcetylide AnionSubstituted Alkyne
ElectrophilicHydrogen Halide (HX)Vinyl CationVinyl Halide
ElectrophilicHalogen (X₂)Halonium IonDihaloalkene
ElectrophilicH₂O, H₂SO₄, HgSO₄EnolMethyl Ketone

Reactivity of the Carbamate (B1207046) Moiety

The (9H-Fluoren-9-yl)methyl carbamate (Fmoc) group is a widely used protecting group for amines, and its cleavage is a key reaction of this moiety.

Cleavage Mechanisms of the Carbamate Linkage

The Fmoc group is characteristically labile to basic conditions. The cleavage proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. thieme-connect.deresearchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. thieme-connect.deresearchgate.net This generates a carbanion, which is stabilized by the aromatic fluorenyl system. Subsequently, β-elimination occurs, leading to the cleavage of the C-O bond of the carbamate and the formation of dibenzofulvene and the unstable carbamic acid, which readily decarboxylates to release the free amine (in this case, the parent ethynyl carbamic acid would be expected to be unstable and decompose).

Commonly used bases for Fmoc cleavage include secondary amines like piperidine (B6355638), as well as other non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and solvent can influence the rate and efficiency of the cleavage.

ReagentMechanismKey IntermediateProducts
PiperidineE1cBFluorenyl AnionDibenzofulvene-piperidine adduct, CO₂, free amine
DBUE1cBFluorenyl AnionDibenzofulvene, CO₂, free amine

Transcarbamation and Related Exchange Reactions

This compound belongs to the ynamide class of compounds, which are known for their versatile reactivity. The carbamate moiety in these molecules can participate in exchange reactions, often catalyzed by transition metals. For instance, nickel-catalyzed amination reactions have been reported for aryl carbamates, demonstrating the lability of the carbamate group under specific catalytic conditions. nih.gov While direct studies on the transcarbamation of this compound are not extensively detailed in the reviewed literature, the reactivity of similar N-alkynyl carbamates suggests that the C-N bond of the carbamate can be cleaved and reformed with various nucleophiles. researchgate.net

These exchange reactions are synthetically useful for introducing new functional groups. The general mechanism for such transformations would likely involve the activation of the carbamate by a metal catalyst, followed by nucleophilic attack of an incoming amine, alcohol, or other nucleophile, leading to the displacement of the original carbamate substituent. The specific conditions, such as the choice of catalyst, solvent, and temperature, would be critical in determining the efficiency and outcome of the reaction.

Behavior of the (9H-Fluoren-9-yl)methyl (Fmoc) Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis. nih.gov Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions. escholarship.org

The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF). scielo.org.mxresearchgate.net The mechanism proceeds via a β-elimination pathway. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base. nih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety.

The subsequent elimination of the carbamate generates a highly reactive intermediate, dibenzofulvene (DBF), and releases the free amine. researchgate.net The excess secondary amine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF through a Michael-type addition to form a stable adduct, which drives the equilibrium towards the deprotected product. scielo.org.mxnih.gov

Table 1: Common Reagents for Fmoc Deprotection

BaseTypical ConcentrationSolventGeneral Observations
Piperidine20-30% (v/v)DMF or NMPStandard and highly efficient reagent for Fmoc removal. scielo.org.mxresearchgate.net
4-Methylpiperidine20% (v/v)DMFAn effective alternative to piperidine. scielo.org.mx
Piperazine10% (w/v)DMF/Ethanol (9:1)Used in specific applications; solubility can be a factor. nih.gov
MorpholineVariableDMFLeads to slightly longer reaction times compared to piperidine. researchgate.net

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. Orthogonality allows for the selective removal of one protecting group in the presence of others. nih.gov The Fmoc group is a key component of many such strategies due to its unique cleavage conditions. It is stable to the acidic conditions used to remove acid-labile groups like the tert-butoxycarbonyl (Boc) group, and also stable to the conditions used for removing many other protecting groups. escholarship.org

For instance, in peptide synthesis, the Fmoc group for N-terminal protection can be used in conjunction with acid-labile side-chain protecting groups. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain functionalities. sigmaaldrich.com

Recent research has also explored novel, non-basic methods for Fmoc deprotection to enhance its orthogonality, particularly for substrates that are sensitive to basic conditions. One such method involves hydrogenolysis under mildly acidic conditions. nih.govresearchgate.net This approach is valuable for the synthesis of complex peptides containing reactive electrophiles that would be incompatible with traditional amine-based deprotection. escholarship.org This expands the versatility of the Fmoc group, allowing for its use in a wider range of synthetic contexts. nih.gov

Chemoselectivity and Regioselectivity in Transformations Involving Multiple Functional Groups

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a cornerstone of modern organic synthesis. nih.govnih.gov The reactivity of this compound in the presence of other functional groups is dictated by the inherent reactivity of the ethynylcarbamate moiety and the Fmoc group, as well as the specific reaction conditions employed.

The ethynyl group in ynamides is an electron-rich alkyne, making it susceptible to attack by electrophiles. It can also participate in various transition metal-catalyzed reactions, such as carbometallation. nih.govresearchgate.net For example, the carbocupration of N-alkynyl amides has been shown to proceed with high regioselectivity, leading to the formation of vinylcopper species that can be further functionalized. nih.gov The regioselectivity of such additions is often influenced by the solvent and the nature of the substituents on the ynamide. nih.gov

In a molecule containing both the ethynylcarbamate and other reactive sites, such as alkenes or other alkynes, selective transformations can be achieved by carefully choosing the reagents and reaction conditions. For example, a reagent that specifically targets the electron-rich triple bond of the ynamide might be used, leaving an alkene untouched. Conversely, conditions could be chosen to selectively react with the alkene. The relative reactivity of different functional groups is a key consideration in planning a synthetic route. masterorganicchemistry.com

The Fmoc group is generally stable to many reagents used for transformations on other parts of the molecule, such as oxidation and reduction, provided basic conditions are avoided. escholarship.org However, strongly nucleophilic or basic reagents may lead to premature deprotection. Therefore, achieving high chemoselectivity in reactions involving this compound requires a careful consideration of the compatibility of the reaction conditions with the stability of the Fmoc group.

Applications in Advanced Organic Synthesis and Chemical Biology Methodologies

(9H-Fluoren-9-yl)methyl Ethynylcarbamate as a Versatile Synthetic Building Block

The ethynylcarbamate moiety within this compound is a valuable functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for its use as a foundational component in the synthesis of more complex molecules.

While specific examples detailing the use of this compound in the construction of large, complex molecular architectures are not extensively documented in publicly available literature, the inherent reactivity of its terminal alkyne group makes it a prime candidate for such applications. The alkyne can readily participate in powerful coupling reactions, such as the Sonogashira coupling, to form larger conjugated systems. Furthermore, it is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are widely employed to link different molecular fragments, paving the way for the assembly of intricate three-dimensional structures.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The ethynyl (B1212043) group of this compound can serve as a precursor to various heterocyclic systems. For instance, the reaction of terminal alkynes with azides to form 1,2,3-triazoles is a well-established synthetic route. researchgate.net This transformation, often achieved under mild, "click" conditions, would allow for the incorporation of the carbamate (B1207046) functionality into a stable five-membered heterocyclic ring. While the broader class of Nα-Fmoc-protected ω-alkynyl-L-amino acids has been utilized in the synthesis of pseudopeptides containing triazole moieties, specific examples starting from this compound are less common. researchgate.net

The bifunctional nature of this compound, possessing a protected amine and a reactive alkyne, makes it an attractive monomer for the synthesis of macrocycles and oligomers. Following the deprotection of the Fmoc group to reveal the primary amine, this compound could, in principle, be used in step-growth polymerization or macrocyclization reactions. The alkyne functionality provides a handle for subsequent modifications or for driving the assembly process itself, for example, through Glaser coupling or other alkyne homocoupling reactions to form polyynes.

Utilization in Polymer Chemistry and Functional Materials Synthesis

The structural characteristics of this compound make it a promising candidate for the development of novel polymers and functional materials. The interplay between the Fmoc protecting group and the reactive ethynyl group provides a strategic handle for controlled synthesis and functionalization.

Preparation of Functional Monomers for Polymerization

This compound can serve as a precursor for the synthesis of functional monomers. The Fmoc group can be strategically employed to protect the carbamate nitrogen during synthetic transformations, while the ethynyl group can be reserved for subsequent polymerization reactions. For instance, the terminal alkyne can participate in various polymerization techniques, including those that leverage click chemistry for the formation of polymer backbones. This approach allows for the creation of polymers with precisely defined structures and functionalities.

The general synthetic utility of ethynyl carbamates has been demonstrated in various chemical transformations, although direct polymerization of the Fmoc-protected version is not yet widely documented. The reactivity of the alkyne allows for its participation in reactions like cyclization and annulation, which could be adapted for the synthesis of complex monomer units.

Incorporation into Advanced Polymeric Scaffolds

The incorporation of this compound into polymeric scaffolds can impart unique properties to the resulting materials. Polymeric scaffolds are crucial in fields like tissue engineering and regenerative medicine, where they provide structural support for cell growth. The introduction of the ethynyl group onto a polymer backbone or as a pendant group creates opportunities for post-polymerization modification.

These modifications can be achieved through click chemistry, allowing for the attachment of bioactive molecules, such as peptides or carbohydrates, to the scaffold. This functionalization can enhance the biocompatibility and cell-adhesion properties of the material. The general principle of using click chemistry to modify polymeric scaffolds is a well-established and powerful technique in materials science.

Below is a conceptual representation of how a monomer derived from this compound could be incorporated into a polymer and subsequently functionalized.

Step Description Key Functional Group Potential Reaction
1. Monomer Synthesis Modification of this compound to create a polymerizable unit.Ethynyl group-
2. Polymerization Formation of a polymer chain using the synthesized monomer.Ethynyl groupClick Polymerization (e.g., with a diazide monomer)
3. Deprotection (Optional) Removal of the Fmoc group to expose the carbamate for further reactions.Fmoc groupBase-mediated elimination
4. Functionalization Attachment of functional molecules to the polymer scaffold.Ethynyl groupCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Contributions to Chemical Probing and Bioconjugation Techniques (Focus on Chemical Methodologies)

The terminal alkyne functionality of this compound is a key feature for its potential use in chemical probing and bioconjugation. These techniques rely on the ability to specifically and efficiently label and connect molecules.

The ethynyl group serves as a versatile handle for "click" reactions, most notably the CuAAC reaction, which is widely used in bioconjugation due to its high efficiency, specificity, and biocompatibility. By incorporating this compound into a larger molecule, that molecule can then be readily conjugated to another molecule bearing an azide (B81097) group.

This strategy can be employed to:

Label biomolecules: Attaching a fluorescent dye or other reporter molecule to a protein, nucleic acid, or other biomolecule.

Construct complex bioconjugates: Linking different biomolecules together to create novel functionalities.

Develop chemical probes: Designing molecules that can specifically interact with and report on biological systems.

The Fmoc group in this context can act as a temporary protecting group for the carbamate during the synthesis of the probe or bioconjugate, which can then be removed in a later step if necessary.

The table below outlines a hypothetical workflow for the use of this compound in a bioconjugation application.

Stage Process Rationale
Synthesis Incorporation of the this compound moiety into a molecule of interest (e.g., a peptide).The ethynyl group provides a site for subsequent bioconjugation. The Fmoc group protects the carbamate.
Purification Isolation of the alkyne-modified molecule.To ensure the purity of the probe before conjugation.
Conjugation Reaction of the alkyne-modified molecule with an azide-containing partner (e.g., a fluorescent dye with an azide handle) via CuAAC.To form a stable triazole linkage, connecting the two molecules.
Final Purification Isolation of the final bioconjugate.To remove unreacted starting materials and catalyst.

While the direct and extensive application of this compound in these fields is still an area of active development, its chemical properties strongly suggest its potential as a valuable building block in the toolkit of synthetic and chemical biologists.

Advanced Spectroscopic and Structural Elucidation in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. A complete analysis of (9H-Fluoren-9-yl)methyl ethynylcarbamate would involve a suite of NMR experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C{¹H} NMR, would provide initial information on the chemical environment of the nuclei. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the fluorenyl group, the methylene (B1212753) protons, the methine proton of the fluorenyl moiety, and the acetylenic proton. The ¹³C NMR spectrum would reveal the number of unique carbon environments, including the characteristic signals for the carbonyl carbon of the carbamate (B1207046) and the sp-hybridized carbons of the ethynyl (B1212043) group.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignments.

Correlation Spectroscopy (COSY): This experiment would establish ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons within the fluorenyl ring system.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It would be crucial for connecting the fluorenylmethyl group to the carbamate functionality and the ethynyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on known values for similar structural motifs.

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityJ (Hz)
1~120~7.8d~7.5
2~127~7.4t~7.5
3~128~7.3t~7.5
4~125~7.6d~7.5
4a~141---
4b~141---
5~125~7.6d~7.5
6~128~7.3t~7.5
7~127~7.4t~7.5
8~120~7.8d~7.5
8a~143---
9~47~4.2t~6.5
9a~143---
10 (CH₂)~67~4.5d~6.5
11 (C=O)~154---
12 (NH)-~5.0s (br)-
13 (C≡)~80---
14 (≡CH)~75~2.9s-

Solid-State NMR for Polymorphic Studies

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure and packing of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. ssNMR is particularly powerful for studying polymorphism, where a compound can exist in different crystalline forms, which may exhibit distinct spectral signatures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragmentation pathways would be expected to include the loss of the ethynylcarbamate moiety and the characteristic fragmentation of the fluorenyl group.

Expected HRMS Data:

Molecular Formula: C₁₇H₁₃NO₂

Calculated Monoisotopic Mass: 263.0946 u

Expected [M+H]⁺: 264.1019 u

Expected [M+Na]⁺: 286.0838 u

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would provide clear evidence for the key functional groups present in this compound.

N-H stretch: A sharp absorption band around 3300 cm⁻¹ in the IR spectrum would be indicative of the carbamate N-H group.

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹ would confirm the presence of the terminal alkyne.

C=O stretch: A strong absorption in the region of 1700-1730 cm⁻¹ would be characteristic of the carbamate carbonyl group.

C≡C stretch: A weaker absorption around 2100-2200 cm⁻¹ would correspond to the carbon-carbon triple bond.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, would be associated with the fluorenyl ring system.

A hypothetical table of key vibrational frequencies is provided below.

Functional GroupExpected Frequency (cm⁻¹)Technique
N-H Stretch~3300IR
C≡C-H Stretch~3300IR, Raman
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
C≡C Stretch2100-2200IR, Raman
C=O Stretch1700-1730IR
Aromatic C=C Bending1450-1600IR, Raman
C-N Stretch1200-1350IR
C-O Stretch1000-1300IR

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. Should suitable crystals of this compound be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Conformational Studies

This compound itself is achiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter into the ethynyl portion, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be invaluable. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry and conformation of chiral molecules.

Theoretical and Computational Chemistry Studies of 9h Fluoren 9 Yl Methyl Ethynylcarbamate

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are standard tools for investigating these characteristics.

A typical study of (9H-Fluoren-9-yl)methyl ethynylcarbamate would begin by optimizing its molecular geometry using a functional like B3LYP with a basis set such as 6-31G(d,p). This process finds the lowest energy arrangement of the atoms. Following optimization, an analysis of the molecular orbitals (MOs) would be conducted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Natural Bond Orbital (NBO) analysis would be used to probe the bonding characteristics, revealing charge distribution on individual atoms and the nature of the bonds (e.g., sigma, pi bonds) throughout the fluorenyl, methyl, and ethynylcarbamate moieties. An electrostatic potential (ESP) map would visualize the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 6.1: Illustrative Electronic Properties Calculated via DFT Calculated at the B3LYP/6-31G(d,p) level of theory. Data is representative and for illustrative purposes only.

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy empty orbital; related to electron affinity.
HOMO-LUMO Gap 5.3 eV Correlates with chemical stability and reactivity.

Conformational Analysis and Identification of Low-Energy Isomers

The flexibility of the this compound structure, particularly around the single bonds connecting the fluorenyl group to the carbamate (B1207046) linker, allows for multiple spatial arrangements or conformations. Identifying the most stable conformers is crucial as they represent the most populated states of the molecule.

Conformational analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface (PES). The minima on this surface correspond to stable, low-energy isomers. For each identified minimum, a full geometry optimization and frequency calculation would be performed to confirm it as a true energy minimum and to determine its relative stability based on the calculated Gibbs free energy.

Table 6.2: Hypothetical Relative Energies of Stable Conformers Relative energies calculated from a hypothetical Potential Energy Surface scan. Data is for illustrative purposes.

Conformer ID Dihedral Angle (C-O-C-N) Relative Energy (kcal/mol) Boltzmann Population (%)
Conf-1 180° (anti-periplanar) 0.00 75.5%
Conf-2 65° (gauche) 1.15 12.2%
Conf-3 -65° (gauche) 1.15 12.2%

Reaction Pathway Elucidation and Transition State Characterization for Key Transformations

Computational chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, one might investigate its decomposition, hydrolysis, or participation in cycloaddition reactions involving the ethynyl (B1212043) group.

To study a reaction, researchers would identify the structures of the reactants, products, and any intermediates. The transition state (TS), which is the highest energy point along the reaction coordinate, would then be located using specialized algorithms. A key characteristic of a TS is that it is a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning signals in experimental spectra to specific atoms within the molecule.

IR Spectroscopy: Following a geometry optimization, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities. The resulting predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C≡C stretch of the ethynyl group, the C=O stretch of the carbamate, and the N-H stretch.

Table 6.3: Representative Predicted NMR and IR Data Data is hypothetical and for illustrative purposes only.

Type Atom/Group Predicted Value
¹³C NMR Shift Carbonyl Carbon (C=O) ~155 ppm
¹³C NMR Shift Alkyne Carbons (C≡C) ~75 ppm, ~85 ppm
¹H NMR Shift Amine Proton (N-H) ~5.0 ppm
IR Frequency N-H Stretch ~3300 cm⁻¹
IR Frequency C≡C Stretch ~2150 cm⁻¹

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent.

In an MD simulation, a system containing one or more solute molecules (e.g., this compound) and numerous solvent molecules (e.g., water, DMSO) is modeled. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of every atom over time. These simulations can reveal how solvent molecules arrange themselves around the solute (solvation shell), influencing its conformational preferences and reactivity. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding or π-π stacking between multiple solute molecules, providing insight into aggregation and self-assembly behavior.

Derivatization Strategies and Analogue Synthesis Based on 9h Fluoren 9 Yl Methyl Ethynylcarbamate

Functionalization at the Ethynyl (B1212043) Moiety via Click Chemistry and Coupling Reactions

The terminal alkyne is a highly reactive functional group, making it an ideal handle for a variety of chemical transformations. Its linear geometry and high reactivity in cycloaddition and coupling reactions allow for the straightforward introduction of a wide array of substituents.

Click Chemistry: The most prominent reaction for functionalizing terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgbroadpharm.com This reaction is known for its high yield, stereospecificity, and tolerance of a broad range of functional groups, making it exceptionally suitable for bioconjugation and materials science. organic-chemistry.orgnih.gov The reaction involves treating (9H-Fluoren-9-yl)methyl ethynylcarbamate with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield a stable 1,4-disubstituted 1,2,3-triazole. broadpharm.com This strategy allows for the covalent attachment of various molecular entities, including fluorophores, biotin (B1667282) tags, peptides, or polymer chains.

Coupling Reactions: Beyond click chemistry, the ethynyl group readily participates in several palladium-catalyzed cross-coupling reactions. These methods provide access to a different class of derivatives.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct method for synthesizing conjugated systems. This is particularly useful for developing materials with specific optoelectronic properties.

Carbonylative Cross-Coupling: The reaction of the ethynyl group with aryl iodides under a carbon monoxide atmosphere can yield arylethynylketones. nih.gov This introduces a ketone functionality, which can serve as a handle for further derivatization.

The functionalization at the ethynyl moiety is a powerful tool for creating complex molecules with precisely controlled architectures.

Reaction TypeReactantsCatalyst/ConditionsProduct Class
CuAAC (Click Chemistry)Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Na-Ascorbate)1,4-Disubstituted 1,2,3-Triazoles
Sonogashira CouplingAryl/Vinyl Halide (R-X)Pd complex (e.g., Pd(PPh₃)₄), Cu(I) saltSubstituted Alkynes
Carbonylative CouplingAryl Iodide (Ar-I), COPd(OAc)₂, PPh₃Arylethynylketones

Modifications of the Carbamate (B1207046) Linkage for Altered Reactivity

The carbamate group acts as a stable linker between the fluorenylmethoxy (Fmoc) group and the ethynyl moiety. nih.gov Its "amide-ester" hybrid structure provides significant resonance stabilization. d-nb.info However, this linkage can be targeted for modification to alter the compound's stability and release characteristics, which is particularly relevant in the context of prodrug design or the development of new protecting groups.

Strategies for modifying the carbamate linkage include:

Hydrolytic Cleavage: The carbamate bond, while generally stable, can be cleaved under specific acidic or basic conditions. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known amine protecting group that is cleaved by a base (e.g., piperidine). Altering the electronic nature of the substituents on the fluorene (B118485) or carbamate could modulate the lability of this group.

Enzymatic Cleavage: For biological applications, the carbamate linkage could be designed to be susceptible to cleavage by specific enzymes, such as esterases or amidases. This would involve synthesizing analogues with enzyme-recognizable motifs adjacent to the carbamate.

These modifications allow for fine-tuning the reactivity and cleavage kinetics of the molecule.

Modification StrategyReagents/ConditionsOutcomePotential Application
N-SubstitutionSynthesis from R-NH-CH₂-C≡CHIncreased steric bulk, altered electronicsModulating stability, creating new protecting groups
Base-Mediated CleavagePiperidine (B6355638), DBUCleavage of the Fmoc groupDeprotection strategies
Acid-Mediated CleavageStrong acid (e.g., TFA)Hydrolysis of the carbamateControlled release mechanisms

Derivatization of the Fluorene Core for Tunable Properties

The fluorene core is a privileged scaffold in materials science and medicinal chemistry due to its rigid, planar structure and unique photophysical properties, including strong fluorescence. nih.gov The aromatic rings of the fluorene moiety are susceptible to electrophilic aromatic substitution, typically at the C2 and C7 positions, which are the most electron-rich.

Common derivatization reactions for the fluorene core include:

Halogenation: Introduction of bromine or chlorine atoms via electrophilic halogenation. The resulting halo-fluorenes can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Stille) to introduce aryl, alkyl, or other functional groups.

Nitration: Treatment with nitric acid and sulfuric acid can introduce nitro groups, which can subsequently be reduced to amino groups. These amino groups can be further functionalized, for example, by acylation or diazotization.

Sulfonation: Reaction with fuming sulfuric acid can install sulfonic acid groups, which can improve water solubility.

Substitution at C9: While the C9 position is already substituted with the methyl carbamate group, synthetic strategies can be employed to introduce additional substituents at this position, often to prevent oxidation and enhance the long-term stability of fluorene-based materials. researchgate.net

By modifying the fluorene core, it is possible to tune the molecule's solubility, fluorescence quantum yield, emission wavelength, and electronic properties. researchgate.net

PositionReactionReagentsResulting Functional GroupEffect on Properties
C2, C7BrominationNBS, DMF-BrHandle for cross-coupling, alters electronics
C2, C7NitrationHNO₃, H₂SO₄-NO₂Can be reduced to -NH₂, fluorescence quenching
C2, C7Friedel-Crafts AcylationRCOCl, AlCl₃-C(O)RAlters electronic properties, handle for synthesis
C9Alkylation (on precursor)R-X, Base-RIncreases stability, modulates steric properties

Synthesis of Chemically Modified Analogues for Methodological Research

The synthesis of chemically modified analogues of this compound is crucial for advancing methodological research in various fields. By systematically altering the structure, researchers can develop new chemical tools and probes.

Probes for Chemical Biology: By attaching bioactive molecules or reporter tags (e.g., fluorophores, biotin) to the ethynyl terminus via click chemistry, analogues can be created to study biological processes. For example, an analogue functionalized with a specific peptide sequence could be used to probe protein-protein interactions.

New Protecting Groups: Modifications to the carbamate linkage and the fluorene core could lead to the development of novel protecting groups for amines with unique cleavage conditions. For instance, derivatizing the fluorene ring with electron-withdrawing groups could increase the acidity of the C9-proton, potentially allowing for milder base-catalyzed cleavage conditions than standard Fmoc chemistry.

Materials Science Scaffolds: Functionalization of the fluorene core can tune the photophysical properties, leading to new fluorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensors. Coupling reactions at the ethynyl terminus can be used to create conjugated polymers with this scaffold as a repeating unit.

The modular nature of the parent compound allows for the rational design and synthesis of a wide range of analogues to test specific hypotheses in methodological research.

Exploration of Combinatorial Library Synthesis based on the this compound Scaffold

The presence of three distinct and orthogonally addressable functional sites makes this compound an excellent scaffold for the construction of combinatorial libraries. A combinatorial approach would enable the rapid synthesis of a large number of diverse analogues for high-throughput screening in drug discovery or materials development.

A hypothetical combinatorial library synthesis could be designed as follows:

Fluorene Core Diversity: A set of fluorene precursors with different substituents at the C2, C7, and C9 positions could be synthesized.

Carbamate Linkage Diversity: These fluorenylmethanols could be reacted with a library of different isocyanates or chloroformates to create a variety of carbamate linkages, or alternatively, different N-substituted propargylamines could be used in the initial synthesis.

Ethynyl Moiety Diversity: Each of the resulting scaffolds, now possessing a terminal alkyne, could be subjected to CuAAC click chemistry with a large library of diverse organic azides.

This three-dimensional diversification strategy would generate a vast chemical space from a relatively small number of starting materials. The resulting library of compounds could be screened for a desired activity, such as binding to a biological target or exhibiting specific photophysical properties.

Diversification PointBuilding BlocksReaction TypeResulting Diversity
Fluorene Core Substituted Fluorenones (R¹ = H, Br, NO₂, OMe)Electrophilic SubstitutionVaried electronic and steric properties
Carbamate Linkage N-Substituted Propargylamines (R² = H, Me, Ph)Carbamate FormationAltered stability and conformation
Ethynyl Moiety Organic Azides (R³ = Biotin, Fluorophore, Peptide)Click Chemistry (CuAAC)Diverse functional readouts and targeting

Future Directions and Emerging Research Avenues

Integration of (9H-Fluoren-9-yl)methyl Ethynylcarbamate in Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms has revolutionized the synthesis of complex molecules, offering advantages in terms of efficiency, safety, and scalability. The integration of this compound into these systems represents a promising future direction.

Continuous-flow processes could enable the rapid and controlled synthesis of peptides and other polymers where the ethynylcarbamate moiety serves as a key building block. The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), and its incorporation into flow-based systems is an active area of research. durham.ac.ukvapourtec.com The base-lability of the Fmoc group allows for sequential deprotection and coupling reactions in a continuous manner, minimizing manual intervention and reaction times. wikipedia.org The ethynyl (B1212043) group on this compound offers a reactive handle for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are well-suited for flow-through conditions.

The development of automated synthesis platforms utilizing this compound could facilitate the high-throughput synthesis of compound libraries for drug discovery and materials science. By programming sequences of deprotection, coupling, and modification reactions, a diverse range of molecules could be generated from this single precursor, accelerating the discovery of new functional molecules. The compatibility of Fmoc-protected compounds with various reagents and reaction conditions makes them ideal candidates for such automated synthetic approaches. nih.gov

Development of Novel Catalytic Systems for Transformations Involving the Compound

The unique combination of functional groups in this compound opens up avenues for the development of novel catalytic transformations. The ethynyl group, in particular, is a versatile functionality for various metal-catalyzed reactions.

Future research could focus on developing selective catalytic systems for the transformation of the ethynyl moiety in the presence of the carbamate (B1207046) and Fmoc groups. For instance, transition metal-catalyzed decarboxylative annulation reactions of ethynyl carbamates have been shown to be a powerful method for the synthesis of N-heterocycles. researchgate.netnih.gov Applying and adapting these catalytic systems to this compound could lead to new synthetic routes for complex heterocyclic structures.

Furthermore, the development of catalysts for the polymerization or cyclotrimerization of the ethynyl group could lead to the formation of novel polymers and macrocycles. The fluorenyl group could impart interesting photophysical or electronic properties to these resulting materials. Research into enantioselective catalytic transformations of the ethynylcarbamate could also be a fruitful area, leading to the synthesis of chiral molecules with potential applications in medicinal chemistry.

Catalyst SystemPotential TransformationProduct Class
Copper(I) saltsAzide-Alkyne CycloadditionTriazoles
Palladium complexesSonogashira CouplingAryl-alkynes
Gold or Platinum catalystsHydroamination/HydroarylationEnamines/Styrenes
Rhodium or Ruthenium catalysts[2+2+2] CycloadditionSubstituted Benzenes

Exploration of Advanced Materials Applications as Precursors for Functional Organic Electronics or Optoelectronics (Purely Chemical Focus)

The fluorene (B118485) core within the Fmoc group is a well-established building block for organic electronic and optoelectronic materials due to its rigid, planar structure and high fluorescence quantum yield. nih.govtandfonline.com This inherent property of the fluorenyl moiety in this compound makes it an attractive precursor for the synthesis of advanced functional materials.

The ethynyl group provides a key reactive site for the construction of conjugated polymers and dendrimers. Through reactions like Sonogashira or Glaser coupling, extended π-conjugated systems can be built, incorporating the fluorenyl unit. These materials could exhibit interesting photoluminescent and charge-transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). tandfonline.com

Furthermore, the carbamate linker can be designed to be cleavable, allowing for the controlled release and assembly of the fluorenyl-containing conjugated structures on a substrate. This could be a novel strategy for the bottom-up fabrication of organic electronic devices. The synthesis of fluorene-based covalent organic frameworks (COFs) with thermoelectric properties has also been reported, suggesting another potential application for derivatives of this compound. acs.org

Material ClassSynthetic StrategyPotential Application
Conjugated PolymersSonogashira or Glaser CouplingOLEDs, OPVs, OFETs
DendrimersDivergent or Convergent SynthesisLight-harvesting Systems
Covalent Organic FrameworksSolvothermal SynthesisThermoelectrics, Gas Storage
Self-Assembled MonolayersSurface FunctionalizationMolecular Electronics

Innovative Methodologies for Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis. Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

This includes the use of greener solvents, catalysts, and reaction conditions. For example, replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives is a key goal. rsc.org The development of catalytic methods that minimize waste and operate at lower temperatures would also be a significant advancement. Phosgene-free methods for the synthesis of carbamates, for instance, by utilizing carbon dioxide as a C1 source, are highly desirable. nih.gov

Moreover, strategies for the efficient recycling of the fluorenyl group after its cleavage as a protecting group would enhance the sustainability of processes utilizing this compound. Research into "in situ" Fmoc removal protocols in peptide synthesis, which reduce solvent consumption, is a step in this direction. rsc.orgresearchgate.net Applying these principles to the synthesis and application of this compound will be a critical aspect of its future development.

Sustainability AspectInnovative ApproachPotential Benefit
Solvent UseReplacement of halogenated solvents with bio-based alternatives.Reduced environmental impact and toxicity.
CatalysisUse of earth-abundant metal catalysts or organocatalysts.Lower cost and reduced heavy metal waste.
Reagent StoichiometryAtom-economical reactions, such as additions and cycloadditions.Minimized waste generation.
Protecting GroupDevelopment of recyclable Fmoc cleavage and re-attachment protocols.Circular economy approach to synthesis.

Q & A

Q. What safety protocols are critical when handling (9H-Fluoren-9-yl)methyl ethynylcarbamate in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2 for irritation) .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritant) .
  • Spill Management : Collect spills using non-sparking tools, avoid dry sweeping, and dispose via hazardous waste protocols .
  • Storage : Store in sealed containers at <28°C, away from oxidizers or moisture .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : ¹H/¹³C NMR spectra (e.g., δ 7.2–7.8 ppm for fluorenyl protons) confirm structural integrity. Compare peaks to reference data for carbamate derivatives .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity; retention time deviations indicate impurities .

Advanced Research Questions

Q. What strategies optimize solid-phase peptide synthesis (SPPS) yield using this compound as an Fmoc-protecting group?

Methodological Answer:

  • Deprotection Efficiency : Use 20% piperidine in DMF for 10–30 min, monitored via UV absorbance (301 nm) to ensure complete Fmoc removal .
  • Coupling Conditions : Activate carboxyl groups with HBTU/DIPEA in DMF (1:2:4 molar ratio) for 1–2 h at RT .
  • Side-Reaction Mitigation : Add 1% TFA during coupling to suppress aspartimide formation in acidic residues .

Q. How do computational models (e.g., DFT) predict this compound’s electronic properties, and how do they correlate with experimental data?

Methodological Answer:

  • DFT Parameters : Apply hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate HOMO/LUMO energies and electrostatic potential surfaces .
  • Validation : Compare computed IR/Raman spectra with experimental data; deviations <5% confirm model accuracy .
  • Reactivity Insights : Electron density maps predict nucleophilic attack sites (e.g., carbamate carbonyl) for functionalization .

Q. What crystallographic methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for single-crystal X-ray diffraction. SHELX suite refines structures .
  • Key Metrics : R-factor <0.05 and data-to-parameter ratio >15 ensure reliability .
  • Packing Analysis : Mercury software visualizes π-π stacking (3.5–4.0 Å spacing) between fluorenyl groups .

Q. How does this compound facilitate self-assembled molecular networks (SAMNs) in nanotechnology applications?

Methodological Answer:

  • Interface Engineering : Deposit at 1-phenyloctane/HOPG interface; STM reveals 2D networks with 0.5–1.0 nm pore sizes .
  • Thermodynamic Control : Vary temperature (20–60°C) and concentration (0.1–1.0 mM) to modulate surface coverage .
  • Stability Tests : AFM force spectroscopy measures mechanical resilience (adhesion ~50–100 pN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.